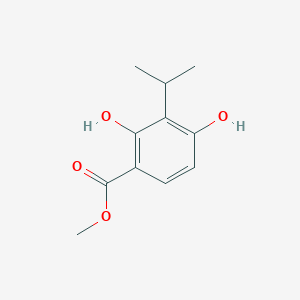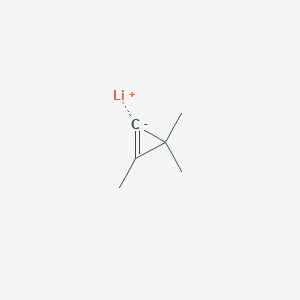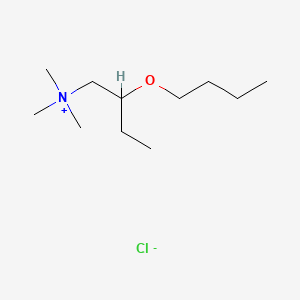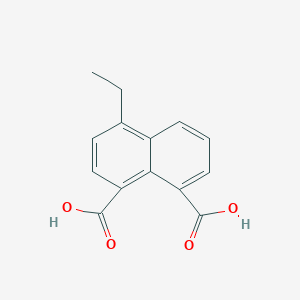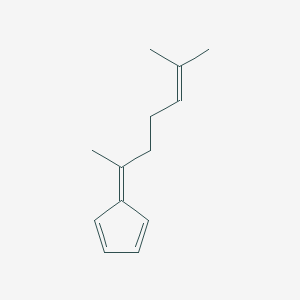
5-Hydroxyocta-1,7-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyocta-1,7-dien-4-one is a chemical compound with a unique structure that includes a hydroxyl group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyocta-1,7-dien-4-one can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions typically require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out in polar solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyocta-1,7-dien-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
5-Hydroxyocta-1,7-dien-4-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Hydroxyocta-1,7-dien-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with cellular receptors or enzymes to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxyhex-1,7-dien-4-one
- 5-Hydroxydec-1,7-dien-4-one
- 5-Hydroxyhept-1,7-dien-4-one
Comparison
Compared to similar compounds, 5-Hydroxyocta-1,7-dien-4-one may exhibit unique properties due to its specific chain length and functional groups. These differences can influence its reactivity, stability, and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
63581-00-0 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-hydroxyocta-1,7-dien-4-one |
InChI |
InChI=1S/C8H12O2/c1-3-5-7(9)8(10)6-4-2/h3-4,7,9H,1-2,5-6H2 |
InChI Key |
HKQHXYMGCPJXOF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=O)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


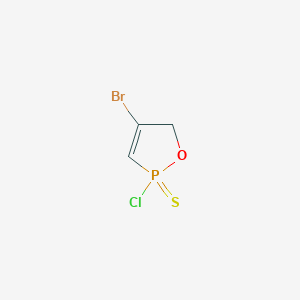
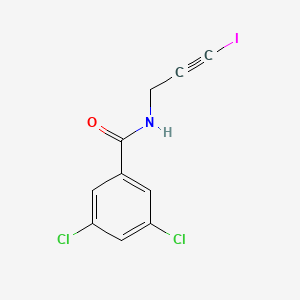
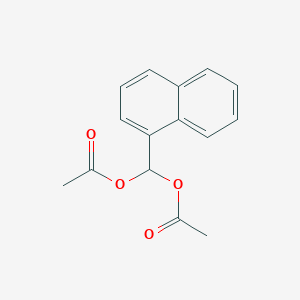
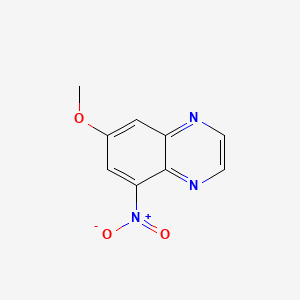

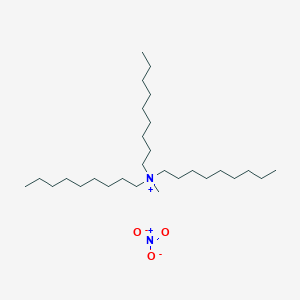
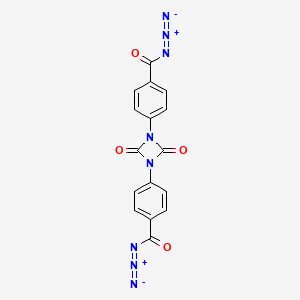
![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)
